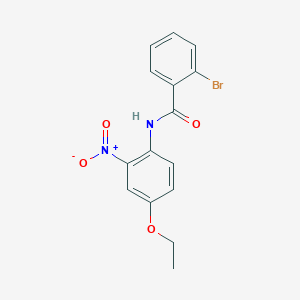

2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O4/c1-2-22-10-7-8-13(14(9-10)18(20)21)17-15(19)11-5-3-4-6-12(11)16/h3-9H,2H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTVHZDECNUHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

Executive Summary

This technical guide details the synthesis of 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide , a structural scaffold frequently utilized in the development of benzimidazole-based anthelmintics, kinase inhibitors, and antiviral agents.

The synthesis presents a specific challenge: the formation of an amide bond between two sterically and electronically deactivated systems. The amine (4-ethoxy-2-nitroaniline) possesses an ortho-nitro group that acts as a strong electron-withdrawing group (EWG) and forms an intramolecular hydrogen bond, significantly reducing nucleophilicity. Simultaneously, the acylating agent (2-bromobenzoyl chloride) bears an ortho-bromo substituent, introducing steric bulk at the electrophilic site.

This guide prioritizes the Acid Chloride Method over standard coupling reagents (e.g., EDC/NHS) to overcome this high energy barrier, ensuring conversion efficiency and scalability.

Retrosynthetic Analysis & Strategy

To design the most robust pathway, we disconnect the amide bond. The analysis reveals two primary precursors: 2-bromobenzoyl chloride and 4-ethoxy-2-nitroaniline .

Strategic Considerations:

-

Electronic Drag: The nitro group at the 2-position of the aniline pulls electron density away from the amine nitrogen, making it a poor nucleophile.

-

Steric Clash: The 2-bromo group on the benzoyl ring and the 2-nitro group on the aniline ring create significant steric hindrance around the reaction center.

-

Resolution: We utilize Pyridine as a dual solvent/base catalyst. It acts as a proton scavenger and, more importantly, forms a reactive N-acylpyridinium intermediate that is more electrophilic than the acid chloride itself.

Figure 1: Retrosynthetic disconnection showing the fragmentation into activated acid chloride and deactivated aniline.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution .[1] However, due to the low reactivity of the aniline, the mechanism relies on the formation of a hyper-active intermediate.

-

Activation: 2-Bromobenzoyl chloride reacts with Pyridine to form the N-(2-bromobenzoyl)pyridinium cation . This cationic species is highly susceptible to nucleophilic attack.

-

Addition: The lone pair of the 4-ethoxy-2-nitroaniline attacks the carbonyl carbon of the pyridinium intermediate.

-

Elimination: The tetrahedral intermediate collapses, expelling pyridine and forming the protonated amide.

-

Deprotonation: Excess base removes the proton to yield the neutral amide product.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role | Critical Attribute |

| 4-Ethoxy-2-nitroaniline | 182.18 | 1.0 | Nucleophile | Limiting Reagent |

| 2-Bromobenzoyl chloride | 219.46 | 1.2 | Electrophile | Moisture Sensitive |

| Pyridine | 79.10 | Solvent | Base/Catalyst | Must be Anhydrous |

| Dichloromethane (DCM) | 84.93 | Solvent | Co-solvent | Dry (optional if Pyridine is solvent) |

| DMAP | 122.17 | 0.1 | Catalyst | Hyper-nucleophile (Optional) |

Step-by-Step Synthesis

Step 1: Preparation of the Reaction Vessel

-

Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Purge the flask with Nitrogen (

) or Argon to create an inert atmosphere. -

Note: Moisture competes with the amine for the acid chloride, leading to the formation of 2-bromobenzoic acid impurity.

Step 2: Reagent Dissolution

-

Charge the RBF with 4-ethoxy-2-nitroaniline (1.82 g, 10.0 mmol).

-

Add anhydrous Pyridine (15 mL). Stir until the solid is completely dissolved. The solution will likely be yellow/orange.

-

Cool the mixture to 0°C using an ice bath.

-

Why? Although the reaction requires energy, the initial addition is exothermic. Controlling the exotherm prevents side reactions.

-

Step 3: Acylation

-

Dissolve 2-bromobenzoyl chloride (2.63 g, 12.0 mmol) in minimal anhydrous DCM (5 mL).

-

Add the acid chloride solution dropwise to the stirring amine solution over 15 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature (RT).

-

Critical Step: If TLC (30% EtOAc/Hexane) shows incomplete conversion after 2 hours, heat the reaction to 60°C for 4 hours. The steric bulk of the ortho-bromo group often necessitates thermal energy to drive the reaction to completion.

Step 4: Workup & Isolation

-

Concentrate the reaction mixture under reduced pressure to remove most of the pyridine.

-

Resuspend the residue in Ethyl Acetate (EtOAc) (50 mL).

-

Acid Wash: Wash the organic layer with 1M HCl (2 x 30 mL).

-

Purpose: This converts excess pyridine and unreacted aniline into water-soluble salts, removing them from the organic phase.

-

-

Base Wash: Wash with saturated NaHCO₃ (2 x 30 mL) to remove any hydrolyzed 2-bromobenzoic acid.

-

Brine Wash: Wash with saturated NaCl solution (1 x 30 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Step 5: Purification

-

The crude product is usually a solid.

-

Recrystallization: Dissolve crude solid in boiling Ethanol (EtOH) . Allow to cool slowly to RT, then to 4°C.

-

Filter the crystals and wash with cold EtOH.

Workflow Visualization

Figure 2: Operational workflow from reagent mixing to final purification.[5][6][7]

Characterization & Validation

To ensure the protocol was successful, the following analytical data should be verified.

NMR Spectroscopy (Expected Signals)[3]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 10.5 ppm (s, 1H): Amide N-H . (Diagnostic signal; confirms amide bond formation).

-

δ 7.8 - 7.4 ppm (m, 4H): 2-Bromobenzoyl aromatic protons.

-

δ 7.6 ppm (d, 1H): Proton adjacent to Nitro group (H-3 on aniline ring).

-

δ 4.1 ppm (q, 2H): Methylene protons of the ethoxy group (-OcH ₂CH₃).

-

δ 1.3 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH ₃).

-

Infrared (IR) Spectroscopy

-

3250 - 3300 cm⁻¹: N-H stretch (Amide).

-

1650 - 1680 cm⁻¹: C=O stretch (Amide I band).

-

1530 & 1350 cm⁻¹: N-O stretch (Nitro group).

Safety & Handling (MSDS Summary)

-

2-Bromobenzoyl Chloride: Corrosive and lachrymator. Causes severe skin burns and eye damage. Reacts violently with water. Handle in a fume hood.

-

4-Ethoxy-2-nitroaniline: Toxic if swallowed or inhaled. Potential skin sensitizer.[8]

-

Pyridine: Flammable liquid and vapor. Harmful if inhaled or absorbed through skin. Male reproductive toxin.

References

-

Amide Coupling with Deactivated Anilines

-

General Protocol for Sterically Hindered Amides

- Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr

- Source: Royal Society of Chemistry (RSC) Advances.

-

URL:[Link]

-

Structural Confirmation of Similar Analogs

-

Reagent Properties (2-Bromobenzoyl chloride)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Bromo-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. reddit.com [reddit.com]

- 5. Compound 4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide - Chemdiv [chemdiv.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

An In-Depth Technical Guide to the Synthesis and Application of 2-Bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

Executive Summary

2-Bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is a specialized organic intermediate belonging to the class of N-arylbenzamides. Structurally, it functions as a "masked" benzimidazole precursor. Its core utility lies in its role as a scaffold for the synthesis of 2,5-disubstituted benzimidazoles —a privileged structure in medicinal chemistry found in anthelmintics, proton pump inhibitors, and novel opioid analgesics.

This technical guide provides a comprehensive analysis of its synthesis via nucleophilic acyl substitution, its physicochemical characterization, and its critical downstream transformation into 2-(2-bromophenyl)-5-ethoxy-1H-benzimidazole . The protocols described herein are designed for reproducibility, scalability, and high-purity isolation.

Chemical Identity & Physicochemical Profile

| Property | Description |

| IUPAC Name | 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide |

| Molecular Formula | C₁₅H₁₃BrN₂O₄ |

| Molecular Weight | 365.18 g/mol |

| Core Moiety | o-Nitroanilide (Precursor to o-Phenylenediamine) |

| Key Substituents | • 2-Bromo (Benzoyl ring): Steric handle & site for Pd-catalyzed coupling.• 4-Ethoxy (Aniline ring): Electron-donating group (EDG), modulates solubility and potency.• 2-Nitro: Latent amine functionality for cyclization. |

| Appearance | Yellow to orange crystalline solid (due to nitro-conjugation). |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in Ethanol; insoluble in Water. |

Synthesis Protocol: Nucleophilic Acyl Substitution

The synthesis of 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is achieved through the acylation of 4-ethoxy-2-nitroaniline (3-nitro-p-phenetidine) with 2-bromobenzoyl chloride . This reaction follows the Schotten-Baumann conditions or a modified anhydrous procedure to prevent hydrolysis of the acid chloride.

Reaction Scheme (Graphviz)

Caption: Mechanistic pathway for the formation of the amide bond via nucleophilic attack and chloride elimination.

Detailed Experimental Procedure

Reagents:

-

4-Ethoxy-2-nitroaniline (1.0 eq)[1]

-

2-Bromobenzoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous, 10 mL/g of substrate)

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-ethoxy-2-nitroaniline (e.g., 10 mmol) in anhydrous DCM.

-

Base Addition: Add Triethylamine (12 mmol) via syringe. The solution may darken slightly due to deprotonation/complexation. Cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add 2-bromobenzoyl chloride (11 mmol) dissolved in a small volume of DCM over 15 minutes. Note: The slow addition prevents localized overheating and bis-acylation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting aniline (usually bright orange/red) should disappear, replaced by a less polar product spot.

-

Workup: Quench the reaction with saturated NaHCO₃ solution (to neutralize HCl salts). Extract the organic layer, wash with 1M HCl (to remove unreacted amine/pyridine), then brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from Ethanol or a Toluene/Heptane mixture.

-

Target Yield: 85–92%

-

Target Appearance: Yellow needles.

-

Characterization & Validation

To ensure the integrity of the synthesized amide, the following spectroscopic signatures must be verified.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

Amide Proton (-NH-): A sharp, downfield singlet at δ 10.5–11.0 ppm . Its presence confirms the formation of the amide bond.

-

Aromatic Region (Aniline Ring):

-

H-3 (ortho to nitro): Doublet (~δ 7.6 ppm).

-

H-5/H-6: Multiplets dependent on the shielding of the ethoxy group.

-

-

Aromatic Region (Benzoyl Ring):

-

H-3' (ortho to bromo): Doublet (~δ 7.7 ppm).

-

Remaining protons (H-4', H-5', H-6'): Multiplet (δ 7.4–7.6 ppm).

-

-

Ethoxy Group:

-

-OCH₂-: Quartet at δ 4.1 ppm (J = 7.0 Hz).

-

-CH₃: Triplet at δ 1.35 ppm (J = 7.0 Hz).

-

Infrared Spectroscopy (FT-IR)

-

N-H Stretch: 3250–3350 cm⁻¹ (Medium, sharp).

-

C=O Stretch (Amide I): 1650–1680 cm⁻¹ (Strong). Note: The conjugation with the nitro-aniline ring may shift this slightly lower than typical benzamides.

-

NO₂ Stretches: Asymmetric (~1530 cm⁻¹) and Symmetric (~1350 cm⁻¹).

-

C-Br Stretch: 600–700 cm⁻¹ (Weak).

Downstream Application: Benzimidazole Synthesis

The primary value of 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is its conversion into 2-(2-bromophenyl)-5-ethoxy-1H-benzimidazole . This transformation requires two distinct chemical steps: reduction of the nitro group and acid-catalyzed cyclodehydration.

Cyclization Workflow (Graphviz)

Caption: The "Reductive Cyclization" pathway converting the nitro-amide scaffold into the pharmacologically active benzimidazole core.

Mechanistic Insight

-

Nitro Reduction: The nitro group is reduced to a primary amine (-NH₂). Common reagents include Iron powder in Acetic Acid (Bechamp reduction) or Stannous Chloride (SnCl₂) . Catalytic hydrogenation (H₂/Pd-C) must be used with caution to avoid dehalogenation (loss of the 2-bromo group).

-

Cyclodehydration: The newly formed amine attacks the amide carbonyl carbon. Under acidic conditions (e.g., glacial acetic acid at reflux), water is eliminated, closing the imidazole ring.

Pharmacological Relevance

The resulting 2-arylbenzimidazole scaffold is a known pharmacophore.

-

Opioid Analogs: The 5-ethoxy-2-benzylbenzimidazole core is found in Etonitazene. While the 2-phenyl analog (derived from this guide) is structurally distinct (rigidified), it serves as a critical template for Structure-Activity Relationship (SAR) studies in nociception.

-

Kinase Inhibition: The 2-bromo position allows for Suzuki-Miyaura coupling to introduce biaryl systems, a common feature in kinase inhibitors targeting the ATP-binding pocket.

Safety & Handling

-

2-Bromobenzoyl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle in a fume hood.

-

Nitroanilines: Potential mutagens and skin sensitizers. Avoid inhalation of dust.

-

Waste Disposal: Aqueous layers from the workup contain pyridine/triethylamine salts and should be treated as organic basic waste.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

- Rappoport, Z.The Chemistry of Anilines. Wiley-Interscience, 2007. (Reactivity of nitro-substituted anilines).

- Grimmett, M. R.Imidazole and Benzimidazole Synthesis. Academic Press, 1997.

-

CRC Handbook of Tables for Organic Compound Identification. 3rd Ed. CRC Press, 1967.[2][3] (Melting point data for 2-bromobenzoyl derivatives of nitro-phenetidines).

-

Preston, P. N. "Synthesis, reactions, and spectroscopic properties of benzimidazoles." Chemical Reviews, vol. 74, no. 3, 1974, pp. 279-314. Link

Sources

Methodological & Application

Application Note: Overcoming Steric & Electronic Deactivation in the Synthesis of 2-Bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

Executive Summary

This guide details the synthesis of 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide via the acylation of 4-ethoxy-2-nitroaniline with 2-bromobenzoyl chloride .

The Synthetic Challenge: This reaction represents a "worst-case scenario" for standard Schotten-Baumann conditions due to two compounding factors:

-

Electronic Deactivation: The ortho-nitro group on the aniline strongly withdraws electron density from the amine, significantly lowering its nucleophilicity [1].

-

Steric Clash (The "Ortho-Ortho" Problem): The target molecule features bulky substituents at the ortho positions of both rings (a 2-bromo on the benzoyl ring and a 2-nitro on the aniline ring). This creates severe steric hindrance during the formation of the tetrahedral intermediate [2, 3].

Standard room-temperature protocols (DCM/TEA) often result in low conversion or long reaction times for such substrates. This protocol utilizes Nucleophilic Catalysis (DMAP) and Thermal Activation to overcome the energy barrier.

Reaction Mechanism & Strategy

Mechanistic Pathway

To bypass the low reactivity of the aniline, we employ 4-Dimethylaminopyridine (DMAP) . DMAP acts as a "acyl transfer agent."[1] It attacks the benzoyl chloride faster than the aniline to form a highly reactive N-acylpyridinium salt . This intermediate is more susceptible to nucleophilic attack by the sterically hindered aniline than the free acid chloride [4].

Visualization: DMAP-Catalyzed Acyl Transfer

The following diagram illustrates the catalytic cycle and the steric interactions managed during the synthesis.

Figure 1: Catalytic cycle showing the activation of 2-bromobenzoyl chloride by DMAP to facilitate attack by the deactivated aniline.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2] | Role |

| 4-Ethoxy-2-nitroaniline | 182.18 | 1.0 | Limiting Nucleophile |

| 2-Bromobenzoyl chloride | 219.46 | 1.2 | Electrophile |

| Pyridine | 79.10 | 3.0 | Base/Solvent |

| DMAP | 122.17 | 0.1 | Nucleophilic Catalyst |

| Toluene (Anhydrous) | 92.14 | N/A | Solvent (High BP) |

Step-by-Step Methodology

Safety Pre-Check: o-Nitroanilines are thermally unstable and can exhibit deflagration behavior at high temperatures [5]. Do not exceed 110°C. Perform all reactions behind a blast shield.

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 100 mL two-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Solvation: Add 4-ethoxy-2-nitroaniline (1.82 g, 10 mmol) and DMAP (122 mg, 1 mmol) to the flask.

-

Solvent Addition: Add anhydrous Toluene (40 mL) and Pyridine (2.4 mL, 30 mmol). Stir until the aniline is fully dissolved (solution may be yellow/orange).

-

Acyl Chloride Addition: Dissolve 2-bromobenzoyl chloride (2.63 g, 12 mmol) in 5 mL Toluene. Add this solution dropwise to the reaction mixture at room temperature over 10 minutes.

-

Note: A slight exotherm or precipitate (pyridinium salts) may be observed.

-

Phase 2: Thermal Activation

-

Reflux: Heat the mixture to 90°C - 100°C (gentle reflux) for 6–12 hours .

-

Why Heat? The steric clash between the 2-bromo and 2-nitro groups raises the activation energy. Reflux ensures complete conversion.

-

-

Monitoring: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting aniline is fluorescent yellow; the product is typically a paler solid and runs higher (higher

) due to the loss of the free amine polarity.

Phase 3: Workup & Purification[3]

-

Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL).

-

Acid Wash: Transfer to a separatory funnel. Wash with 1M HCl (2 x 30 mL).

-

Purpose: This removes the excess Pyridine, DMAP, and any unreacted aniline (as water-soluble hydrochloride salts).

-

-

Base Wash: Wash the organic layer with Saturated

(2 x 30 mL) to remove any hydrolyzed benzoic acid. -

Drying: Wash with Brine (1 x 30 mL), dry over anhydrous

, filter, and concentrate in vacuo. -

Recrystallization: The crude solid is likely off-white to pale yellow. Recrystallize from hot Ethanol or Ethyl Acetate/Hexane mixture.

Quality Control & Characterization

Expected Analytical Data

| Parameter | Expected Value | Notes |

| Appearance | Pale yellow/Off-white crystalline solid | Nitro groups often impart yellow color. |

| Melting Point | 160°C - 165°C | Estimated based on methoxy-analog [6]. |

| 1H NMR (DMSO-d6) | Diagnostic: Downfield amide proton singlet. | |

| IR Spectroscopy | ~1660-1680 cm⁻¹ | Amide I Carbonyl stretch. |

Troubleshooting Guide

-

Issue: Low Yield / Unreacted Aniline.

-

Issue: Product is an oil/sticky gum.

-

Solution: Triturate with cold diethyl ether or pentane to induce crystallization.

-

References

-

Electronic Effects in Amidation: The Journal of Organic Chemistry. "Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides." (2018).[6] Link[6]

-

Steric Hindrance Protocols: Organic & Biomolecular Chemistry. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[7] Link

-

Ortho-Substitution Challenges: Chimia. "The Synthesis of Sterically Hindered Amides." Link

-

DMAP Catalysis Mechanism: Journal of Organic Chemistry USSR. "Some features of the aminolysis of benzoyl chloride catalyzed by 4-dimethylaminopyridine." (1988).[8] Link[8]

-

Safety (Nitroaniline Hazards): ioKinetic. "Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline." Link

-

Analogous Crystal Structure: PMC (PubMed Central). "4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide." (2012). Link

Sources

- 1. chemistry.williams.edu [chemistry.williams.edu]

- 2. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]

- 5. chimia.ch [chimia.ch]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Some features of the aminolysis of benzoyl chloride catalyzed by 4-dimethylaminopyridine in low-polarity aprotic media (Journal Article) | OSTI.GOV [osti.gov]

Application Notes and Protocols: Unraveling the Reactivity of 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

The compound 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is a richly functionalized molecule poised at the intersection of several key synthetic transformations. Its structure incorporates two distinct aromatic rings with tailored electronic properties, presenting a unique platform for the construction of complex heterocyclic systems. The strategic placement of a bromine atom on the benzoyl moiety and a highly activated nitro-substituted N-phenyl ring opens avenues for both intramolecular cyclization and intermolecular nucleophilic aromatic substitution (SNAr) reactions.

This guide provides a comprehensive technical overview of the reactivity of 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide with a range of nucleophiles. We will explore the mechanistic underpinnings of its dual reactivity, offering field-proven insights and detailed experimental protocols to empower researchers in harnessing this versatile building block for applications in medicinal chemistry and materials science.

Pillar 1: Dual Reactivity Profile - A Tale of Two Rings

The reactivity of 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is dominated by two primary pathways, dictated by the choice of reaction conditions and the nature of the nucleophile employed.

-

Pathway A: Intramolecular Cyclization via C-Br Functionalization. The 2-bromobenzamide core is a well-established precursor for the synthesis of nitrogen-containing heterocycles, most notably phenanthridinones, through transition metal-catalyzed intramolecular C-N bond formation.[1][2][3] This pathway involves the activation of the C-Br bond by a suitable catalyst, typically palladium or copper, followed by an intramolecular coupling with the N-H bond of the amide or a C-H bond of the N-aryl ring.

-

Pathway B: Intermolecular Nucleophilic Aromatic Substitution (SNAr). The N-(4-ethoxy-2-nitrophenyl) group is highly electron-deficient due to the potent electron-withdrawing effect of the ortho-nitro group.[4][5] This electronic feature renders the ipso-carbon (and to a lesser extent, the carbon para to the nitro group) susceptible to attack by a wide array of nucleophiles, leading to the displacement of a suitable leaving group. In this case, while there isn't a traditional leaving group on the N-phenyl ring, the high activation by the nitro group can facilitate reactions with strong nucleophiles under specific conditions. However, the primary site of SNAr is expected to be on the 2-bromophenyl ring, activated by the adjacent carbonyl group and susceptible to displacement of the bromide. The presence of the nitro group on the other ring will electronically influence this process.

The choice between these two pathways is a delicate balance of kinetics and thermodynamics, governed by factors such as the catalyst system, base, solvent, and temperature.

Pillar 2: Mechanistic Insights and Visualizations

Mechanism A: Palladium-Catalyzed Intramolecular C-N Cyclization (Buchwald-Hartwig Amination)

The formation of a tricyclic phenanthridinone scaffold from 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide can be achieved via an intramolecular Buchwald-Hartwig amination.[6][7] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by deprotonation of the amide nitrogen and subsequent reductive elimination to form the C-N bond.

Caption: Palladium-catalyzed intramolecular Buchwald-Hartwig amination.

Mechanism B: Intermolecular Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][8] A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring. The presence of the ortho-nitro group on the N-phenyl ring significantly stabilizes the negative charge in the Meisenheimer complex through resonance, thereby accelerating the reaction.[5]

Caption: General mechanism for Nucleophilic Aromatic Substitution (S-N-Ar).

Pillar 3: Experimental Protocols and Data

The following protocols are provided as a starting point for the investigation of the reactivity of 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide. Optimization of reaction conditions may be necessary for specific nucleophiles and desired outcomes.

Protocol 1: Palladium-Catalyzed Intramolecular Cyclization to form 8-Ethoxy-10-nitro-5,6-dihydrophenanthridin-6-one

This protocol is adapted from established procedures for the synthesis of phenanthridinones from 2-bromobenzamides.[2][3]

Materials:

-

2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., Xantphos)[7]

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the phosphine ligand (0.1 mmol, 10 mol%).

-

Add the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol).

-

Add anhydrous solvent (DMF or Toluene, 5 mL).

-

Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Intramolecular Cyclization

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield | Reference |

| Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ (2) | DMF | 120 | 10-24 | Moderate to Good | [2] |

| Pd₂(dba)₃ (2.5) | Xantphos (5) | K₃PO₄ (2) | Toluene | 110 | 12-18 | Good to Excellent | [7] |

| CuI (10) | None | KOtBu (2) | o-xylene | 120 | 18 | Moderate | [9] |

Protocol 2: Intermolecular Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on general procedures for SNAr reactions on activated aryl halides.[10][11]

Materials:

-

2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

-

Nucleophile (e.g., primary/secondary amine, alkoxide, thiolate)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide (1.0 mmol) in the anhydrous solvent (DMSO or DMF, 5 mL).

-

Add the nucleophile (1.2-2.0 mmol) and the base (K₂CO₃, 2.0 mmol).

-

Heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization or column chromatography.

Table 2: Representative Conditions for Intermolecular SNAr

| Nucleophile | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Product | Reference |

| Piperidine | K₂CO₃ (2) | DMSO | 100 | 4-8 | 2-(piperidin-1-yl)-N-(4-ethoxy-2-nitrophenyl)benzamide | [11] |

| Sodium methoxide | - | MeOH/DMF | 80 | 2-6 | 2-methoxy-N-(4-ethoxy-2-nitrophenyl)benzamide | [10] |

| Sodium thiophenoxide | K₂CO₃ (2) | DMF | 90 | 3-7 | 2-(phenylthio)-N-(4-ethoxy-2-nitrophenyl)benzamide | [10] |

Experimental Workflow and Decision Making

The choice of reaction pathway can be guided by the desired final product. The following workflow provides a logical approach to experimenting with 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide.

Caption: Decision workflow for reacting 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide.

Conclusion and Future Outlook

2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is a promising and versatile starting material for the synthesis of a diverse range of nitrogen-containing compounds. Its unique electronic and structural features allow for selective transformations through either intramolecular cyclization or intermolecular nucleophilic aromatic substitution. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to explore and expand the synthetic utility of this valuable building block. Future work in this area could involve the exploration of a broader range of nucleophiles, the development of enantioselective cyclization methods, and the application of the resulting heterocyclic products in various fields of chemical and biological sciences.

References

-

Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. PMC. [Link]

- Palladium-catalysed phenanthridinones from 2-bromobenzamides and aryl iodide. [Source not further specified in search results]

-

Synthetic Strategies in the Preparation of Phenanthridinones. MDPI. [Link]

-

Synthesis of N-substituted phenanthridinones 2 from 2-bromo-benzamides... ResearchGate. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI. [Link]

-

Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Synthesis of Aryl-Substituted 2,4-Dinitrophenylamines: Nucleophilic Aromatic Substitution as a Problem-Solving and Collaborative-Learning Approach. ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

-

Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

-

Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. PMC. [Link]

-

Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution. NPTEL. [Link]

-

Cyclization of interlocked fumaramides into β-lactams: experimental and computational mechanistic assessment of the key intercomponent proton transfer and the stereocontrolling active pocket. PMC. [Link]

-

Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Connect Journals. [Link]

- Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Source not further specified in search results]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

Ullmann coupling-An overview. operachem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Use of 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide in Palladium-Catalyzed Cross-Coupling Reactions

Introduction

In the landscape of modern medicinal chemistry and materials science, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering unparalleled versatility and functional group tolerance.[1][2] This guide focuses on a highly functionalized and strategic building block: 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide .

This molecule is engineered for synthetic utility. The aryl bromide provides a reactive handle for a multitude of cross-coupling reactions. The amide linkage is a common pharmacophore in drug candidates, while the electronically distinct phenyl rings, modulated by nitro and ethoxy substituents, allow for selective and directed transformations.[3][4] The presence of a nitro group, while potentially sensitive, offers a latent functional handle for further derivatization, such as reduction to an amine.

These notes provide detailed, field-tested protocols for employing this substrate in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Heck-Mizoroki Reaction. The causality behind component selection and reaction setup is explained to empower researchers to not only replicate these methods but also to adapt them for novel synthetic challenges.

Figure 1: Structure of 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide.

The Palladium Catalytic Cycle: A Unifying Mechanism

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimization. While specific intermediates may vary, the core catalytic cycle provides a robust framework for Suzuki, Buchwald-Hartwig, and Heck reactions.[5]

Figure 2: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

The cycle begins with the active Pd(0) catalyst. The first, and often rate-determining, step for aryl bromides is the Oxidative Addition of the C-Br bond to the palladium center, forming a Pd(II) intermediate.[6] This is followed by Transmetalation (in the Suzuki reaction, where the organic group is transferred from boron to palladium) or coordination and deprotonation of the nucleophile (in the Buchwald-Hartwig amination).[2][7] The final step is Reductive Elimination , where the new C-C or C-N bond is formed, yielding the desired product and regenerating the Pd(0) catalyst.[1]

Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the aryl bromide with a boronic acid or ester.[2][8] It is widely used due to the stability and low toxicity of the boronic acid reagents.[8]

Reaction Scheme: Ar-Br + R-B(OH)₂ --(Pd catalyst, Base)--> Ar-R

Detailed Step-by-Step Methodology

-

Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

-

Solvent Addition: Through the septum, add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of an organic solvent like dioxane or toluene and water).[2][6]

-

Reaction: Immerse the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.[6][9]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel.[6][9]

Data Summary: Typical Suzuki Coupling Parameters

| Component | Example | Molar Eq. / Mol% | Purpose & Scientist's Insights |

| Substrate | 2-bromo-N-(...)benzamide | 1.0 | The aryl bromide is the electrophilic partner. |

| Coupling Partner | Phenylboronic acid | 1.2 - 1.5 | A slight excess drives the reaction to completion. Boronic esters can also be used.[2] |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | 1 - 5 mol% | Pd(PPh₃)₄ is a reliable pre-catalyst. For challenging substrates, a more active catalyst system generated in situ from a Pd(II) source and a specialized ligand like SPhos may be required.[2] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 | The base is crucial for activating the boronic acid to facilitate transmetalation.[10] Cs₂CO₃ is often more effective for less reactive bromides. |

| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | - | A biphasic system is common; the water helps to dissolve the inorganic base and facilitates the catalytic cycle.[2] |

| Temperature | 80 - 110 °C | - | Higher temperatures are often needed for the oxidative addition of aryl bromides compared to more reactive aryl iodides.[6] |

Protocol 2: Buchwald-Hartwig C-N Amination

Developed by Stephen Buchwald and John Hartwig, this reaction is a powerful method for constructing C-N bonds, enabling the synthesis of a wide array of aryl amines from aryl halides.[1]

Reaction Scheme: Ar-Br + R¹R²NH --(Pd catalyst, Ligand, Base)--> Ar-NR¹R²

Detailed Step-by-Step Methodology

-

Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv) to a dry Schlenk tube or vial.

-

Reagent Addition: Add the 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide (1.0 equiv) and seal the vessel.

-

Inert Atmosphere: Remove the vessel from the glovebox (if used) and connect to a Schlenk line. Evacuate and backfill with inert gas three times.

-

Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or THF). Finally, add the amine coupling partner (1.1-1.3 equiv) via syringe.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 90-120 °C) for 4-24 hours. Monitor progress by LC-MS.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove palladium residues, washing with an organic solvent. Concentrate the filtrate.

-

Purification: The crude product can be purified by flash column chromatography.

Data Summary: Typical Buchwald-Hartwig Amination Parameters

| Component | Example | Molar Eq. / Mol% | Purpose & Scientist's Insights |

| Substrate | 2-bromo-N-(...)benzamide | 1.0 | Aryl bromide electrophile. |

| Coupling Partner | Aniline, Morpholine | 1.1 - 1.3 | Can be applied to a vast range of primary and secondary amines.[7] |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 5 mol% | Common palladium sources that are reduced in situ to the active Pd(0) species.[7][11] |

| Ligand | XPhos, BINAP | 1.2 - 2.0 (rel. to Pd) | Crucial for success. Bulky, electron-rich phosphine ligands stabilize the Pd(0) center, promote oxidative addition, and facilitate the final reductive elimination step.[1][11] |

| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu | 1.5 - 2.0 | A strong, non-nucleophilic base is required to deprotonate the amine after coordination to the palladium center.[11] Caution: Strong bases like NaOt-Bu may be incompatible with the nitro group; weaker bases like Cs₂CO₃ are a safer starting point.[7] |

| Solvent | Toluene, Dioxane, THF | - | Anhydrous, non-polar aprotic solvents are standard.[12] |

| Temperature | 90 - 120 °C | - | Elevated temperatures are generally required to drive the reaction. |

Protocol 3: Heck-Mizoroki C-C Vinylation

The Heck reaction forms a C-C bond between an aryl halide and an alkene, typically with excellent stereoselectivity for the trans product.[13] It is a powerful method for synthesizing substituted styrenes and other vinylated aromatics.

Reaction Scheme: Ar-Br + H₂C=CHR --(Pd catalyst, Base)--> Ar-CH=CHR

Detailed Step-by-Step Methodology

-

Vessel Preparation: To a Schlenk flask, add 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 equiv). A phosphine ligand may be added if required by the specific catalyst system.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Alkene Addition: Add a polar aprotic solvent (e.g., DMF or DMAc), followed by the alkene (e.g., styrene or n-butyl acrylate, 1.5 equiv).[14]

-

Reaction: Heat the mixture to the required temperature (often 80-140 °C) and stir for 4-24 hours.[14]

-

Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.[14]

Data Summary: Typical Heck Reaction Parameters

| Component | Example | Molar Eq. / Mol% | Purpose & Scientist's Insights |

| Substrate | 2-bromo-N-(...)benzamide | 1.0 | Aryl bromide electrophile. |

| Coupling Partner | Styrene, Butyl Acrylate | 1.5 | An excess of the alkene is used. Electron-deficient alkenes often react more readily.[13] |

| Catalyst | Pd(OAc)₂ | 1 - 5 mol% | Often used without an additional ligand ("phosphine-free"), though ligand-based systems can be more efficient.[13][15] |

| Base | K₂CO₃, Et₃N, KOAc | 1.5 - 2.0 | A base is required to neutralize the H-X generated in the catalytic cycle during the β-hydride elimination step.[16] |

| Solvent | DMF, DMAc, Acetonitrile | - | Polar aprotic solvents are typically used to facilitate the ionic intermediates in the catalytic cycle.[14] |

| Temperature | 80 - 140 °C | - | Heck reactions with less reactive aryl bromides often require high temperatures to proceed efficiently.[14] |

Experimental Workflow & Troubleshooting

Figure 3: A standard workflow for performing and analyzing cross-coupling reactions.

Troubleshooting Common Issues

-

Low or No Conversion:

-

Cause: Inactive catalyst or insufficient temperature.

-

Solution: Ensure the inert atmosphere was rigorously maintained. Use freshly opened, high-purity reagents. Increase the reaction temperature in 10 °C increments. For Suzuki and Buchwald-Hartwig reactions, consider a more active ligand system (e.g., a biarylphosphine ligand).[11]

-

-

Formation of Side Products (e.g., Homocoupling):

-

Cause: For Suzuki reactions, this can result from oxygen contamination. For Buchwald-Hartwig, catalyst decomposition can be an issue.

-

Solution: Thoroughly degas all solvents. Ensure a robust inert atmosphere. For Suzuki reactions, ensure the base is of good quality.

-

-

Dehalogenation (Ar-Br -> Ar-H):

-

Cause: Often occurs at high temperatures or with prolonged reaction times, especially with very active catalyst systems.

-

Solution: Attempt the reaction at a lower temperature for a longer duration. Screen different ligands or catalyst loadings.

-

References

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Available at: [Link]

-

Tóth, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1026–1033. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 2024, from [Link]

-

Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7350. Available at: [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 2024, from [Link]

-

Majumdar, K. C., & Chattopadhyay, B. (2009). Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Connect Journals. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved February 2024, from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved February 2024, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 2024, from [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved February 2024, from [Link]

-

Moreno-Fuquen, R., et al. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o344. Available at: [Link]

-

Sripet, W., et al. (2012). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1234. Available at: [Link]

-

Esfandiari, M., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(5), 5196–5206. Available at: [Link]

-

Kantam, M. L., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1533–1539. Available at: [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

-

Jana, R., et al. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics. Chemical Reviews, 111(3), 1417–1492. Available at: [Link]

-

Asif, M. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Lab Reporter [fishersci.se]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heck Reaction [organic-chemistry.org]

- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 16. connectjournals.com [connectjournals.com]

The Strategic Application of 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide in Medicinal Chemistry: A Gateway to Bioactive Benzimidazoles

Introduction: A Precursor to Pharmacological Potential

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can be readily diversified to target a range of biological processes is of paramount importance. While not a therapeutic agent in itself, 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide emerges as a pivotal synthetic intermediate, strategically designed for the efficient construction of substituted benzimidazoles. The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous approved drugs with a wide spectrum of activities, including antiulcer, anticancer, and antimicrobial properties.[1][2][3][4][5][6][7][8][9]

This technical guide provides an in-depth exploration of the primary application of 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide: its role as a precursor in the synthesis of 2-(2-bromophenyl)-6-ethoxy-1H-benzimidazole. We will delineate the synthetic protocols, elucidate the underlying chemical logic, and discuss the vast therapeutic potential of the resulting benzimidazole derivatives, thereby offering a comprehensive resource for researchers and drug development professionals.

Core Synthesis and Transformation

The utility of 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide lies in its two key functional groups: the o-nitroaniline moiety, which is primed for reductive cyclization, and the 2-bromophenyl group, which serves as a handle for further synthetic diversification through cross-coupling reactions.

Protocol 1: Synthesis of 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

This protocol details the synthesis of the title compound via a standard nucleophilic acyl substitution. The reaction involves the acylation of 4-ethoxy-2-nitroaniline with 2-bromobenzoyl chloride.

Rationale: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is used to quench the HCl gas generated during the reaction, driving it to completion.[10]

Materials and Reagents:

-

4-ethoxy-2-nitroaniline

-

2-bromobenzoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Apparatus for column chromatography (if necessary)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-ethoxy-2-nitroaniline (1.0 eq.) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

-

Acyl Chloride Addition: Dissolve 2-bromobenzoyl chloride (1.05 eq.) in a separate portion of anhydrous DCM and add this solution dropwise to the cooled amine solution over 20-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide.

Protocol 2: Reductive Cyclization to 2-(2-bromophenyl)-6-ethoxy-1H-benzimidazole

This protocol describes a one-pot reductive cyclization of the o-nitro amide intermediate to the corresponding benzimidazole. Sodium dithionite (Na₂S₂O₄) is an inexpensive and effective reducing agent for this transformation.[11][12][13]

Rationale: Sodium dithionite reduces the nitro group to an amine. The newly formed o-phenylenediamine intermediate then undergoes an intramolecular cyclization with the adjacent amide carbonyl, followed by dehydration, to form the stable benzimidazole ring system. This one-pot method is highly efficient and avoids the isolation of the potentially unstable diamine intermediate.[11][12]

Materials and Reagents:

-

2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

-

Sodium Dithionite (Na₂S₂O₄)

-

Dimethylformamide (DMF) or Ethanol

-

Water

-

5 N Ammonium Hydroxide (NH₄OH)

Equipment:

-

Round-bottom flask or microwave reaction vessel

-

Magnetic stirrer and stir bar

-

Reflux condenser or microwave reactor

-

Standard glassware for filtration and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide (1.0 eq.) in DMF or ethanol.

-

Reducing Agent Addition: Add an aqueous solution of sodium dithionite (3.0-4.0 eq.) to the mixture.

-

Heating: Heat the reaction mixture to 80-100 °C (or use microwave irradiation for a shorter reaction time, e.g., 160W for several short pulses) and maintain for 1-3 hours.[12] Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, carefully add 5 N NH₄OH to precipitate the product.

-

Isolation: Filter the solid precipitate, wash thoroughly with water, and dry under reduced pressure.

-

Purification: The crude 2-(2-bromophenyl)-6-ethoxy-1H-benzimidazole can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizing the Synthetic Pathway

The following diagram illustrates the two-step synthesis from starting materials to the final benzimidazole product.

Caption: Synthetic route to the target benzimidazole.

Medicinal Chemistry Applications of the Benzimidazole Scaffold

The true value of 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is realized in the pharmacological potential of its benzimidazole derivatives. The benzimidazole nucleus is a versatile pharmacophore capable of interacting with a multitude of biological targets.[3][4][5][6]

| Therapeutic Area | Pharmacological Activity | Representative Examples (Not derived from the title compound) | References |

| Gastrointestinal | Proton Pump Inhibitors (Antiulcer) | Omeprazole, Lansoprazole | [2][7] |

| Infectious Diseases | Anthelmintic (Anti-parasitic) | Albendazole, Mebendazole | [2][9] |

| Infectious Diseases | Antifungal, Antibacterial | Various 2-substituted benzimidazoles | [1][4][14] |

| Infectious Diseases | Antiviral | Maribavir | [2][6] |

| Oncology | Anticancer | Pracinostat | [3] |

| Cardiovascular | Antihypertensive | Telmisartan | [1] |

| Neurology | Antihistaminic (H1 antagonists) | Astemizole | [1] |

| Inflammation | Anti-inflammatory | Various derivatives | [4][8] |

The synthesized 2-(2-bromophenyl)-6-ethoxy-1H-benzimidazole serves as an excellent platform for further chemical exploration. The bromine atom on the 2-phenyl ring is a key functional handle for introducing further diversity via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the generation of large libraries of novel compounds for biological screening.

Logical Framework for Drug Discovery

The following diagram outlines the logical workflow from the precursor molecule to potential drug candidates.

Caption: Drug discovery workflow utilizing the title compound.

Conclusion

2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is a strategically valuable, non-commercialized intermediate whose primary application in medicinal chemistry is to serve as a direct precursor to the highly sought-after benzimidazole scaffold. The protocols provided herein offer a reliable pathway for its synthesis and subsequent transformation into a versatile platform for drug discovery. The extensive and diverse biological activities associated with the benzimidazole core underscore the importance of this intermediate in the generation of novel therapeutic agents.[1][3][4][5][6][9] Researchers equipped with this knowledge can leverage this pathway to explore new chemical space and develop innovative solutions for a wide range of diseases.

References

-

Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. [Link]

-

Liu, Z., Li, H., Zhao, Q., & Shen, J. (2008). A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. HETEROCYCLES, 75(8), 1907-1911. [Link]

-

Kaur, H., & Singh, J. (2018). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. Asian Journal of Pharmaceutical and Clinical Research, 50-56. [Link]

-

Sharma, D., & Narasimhan, B. (2021). Medicinal chemistry of benzimidazole, a versatile pharmacophore. World Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 156-165. [Link]

-

Ansari, A. A., & Khan, F. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impact Factor, 12(3), 20-35. [Link]

-

Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1363-S1383. [Link]

-

Iqbal, U., et al. (2022). SUBSTITUTED BENZIMIDAZOLES AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS: A REVIEW. Journal of the Chilean Chemical Society, 67(2). [Link]

-

Yadav, G. D., & Lande, S. V. (2007). One‐Pot Synthesis of Benzimidazoles from o‐Nitroanilines under Microwaves via a Reductive Cyclization. Synthetic Communications, 37(6), 941-946. [Link]

-

Bansal, Y., & Silakari, O. (2014). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Bioorganic & Medicinal Chemistry, 22(14), 3065-3093. [Link]

-

Sharma, M., et al. (2020). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Current Drug Research Reviews, 12(2), 108-132. [Link]

-

Padalkar, V. S., et al. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemistry and Sciences, 11(1), 42-48. [Link]

-

Zask, A., & Veronesi, M. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1709. [Link]

-

Various Authors. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. [Link]

-

Al-Ghorbani, M., et al. (2012). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 5(1), 1-17. [Link]

-

Jana, S., et al. (2019). Cobalt-Catalyzed Sustainable Synthesis of Benzimidazoles by Redox-Economical Coupling of o-Nitroanilines and Alcohols. The Journal of Organic Chemistry, 84(17), 11096-11106. [Link]

-

Naeimi, H., & Alishahi, N. (2012). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes. Organic Chemistry International, 2012, 1-4. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. impactfactor.org [impactfactor.org]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. isca.me [isca.me]

- 8. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities | MDPI [mdpi.com]

- 9. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. pharmacophorejournal.com [pharmacophorejournal.com]

use of 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide in the synthesis of heterocycles

This Application Note and Protocol Guide details the strategic use of 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide as a pivotal intermediate in the synthesis of privileged heterocyclic scaffolds, specifically dibenzo[b,e][1,4]diazepin-11-ones . This tricyclic core is foundational to a class of antipsychotics (e.g., Clozapine) and emerging Checkpoint Kinase 1 (Chk1) inhibitors.

Substrate Profile: 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

Executive Summary

The compound 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide represents a "pre-organized" bis-electrophile/nucleophile scaffold. It contains two orthogonal reactive centers: an ortho-bromo group (aryl halide) and an ortho-nitro group (masked amine). Its primary application is the synthesis of 2-ethoxy-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one via a sequential reduction-intramolecular amination cascade. This guide provides optimized protocols for transforming this precursor into the tricyclic core, emphasizing transition-metal-catalyzed cross-coupling methodologies over traditional harsh acid cyclizations.

Chemical Logic & Mechanism

The transformation relies on the conversion of the electron-withdrawing nitro group into a nucleophilic amine, which then engages in an intramolecular Buchwald-Hartwig or Ullmann-type coupling with the proximal aryl bromide.

Mechanistic Pathway (Graphviz)

Caption: Sequential reduction and metal-catalyzed intramolecular cyclization pathway to form the diazepinone core.

Experimental Protocols

Protocol A: Synthesis of the Precursor

Objective: High-yield assembly of the benzamide scaffold.

Reagents:

-

2-Bromobenzoyl chloride (1.0 equiv)

-

4-Ethoxy-2-nitroaniline (1.0 equiv)

-

Pyridine or Triethylamine (1.2 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Procedure:

-

Dissolution: Dissolve 4-ethoxy-2-nitroaniline (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen.

-

Base Addition: Add pyridine (12 mmol) and cool the solution to 0 °C.

-

Acylation: Add 2-bromobenzoyl chloride (10 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash with 1M HCl (2x), sat. NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Water to yield yellow crystals.

Protocol B: Reductive Cyclization (The "Gold Standard" Method)

Objective: Conversion to the heterocycle via Pd-catalyzed Buchwald-Hartwig Amination.

Rationale: While traditional copper-mediated Ullmann coupling requires high temperatures (140°C+), Palladium catalysis allows for milder conditions, preserving the ethoxy ether linkage.

Phase 1: Nitro Reduction

-

Setup: Suspend the precursor (5 mmol) in Ethanol (40 mL) and Water (10 mL).

-

Reduction: Add Iron powder (25 mmol) and Ammonium Chloride (25 mmol).

-

Reflux: Heat to 80 °C for 2 hours. The yellow suspension will turn dark/black.

-

Isolation: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

-

Extraction: Dissolve residue in EtOAc, wash with water, dry, and concentrate to obtain the 2-amino intermediate . Note: Use immediately to prevent oxidation.

Phase 2: Intramolecular Cyclization

Reagents:

-

Pd(OAc)₂ (5 mol%)

-

Xantphos or BINAP (10 mol%)

-

Cs₂CO₃ (2.0 equiv)

-

Toluene or 1,4-Dioxane (Degassed)

Step-by-Step:

-

Charging: In a glovebox or under Argon, charge a pressure vial with the 2-amino intermediate (from Phase 1), Pd(OAc)₂, Ligand, and Cs₂CO₃.

-

Solvent: Add degassed Toluene (0.1 M concentration).

-

Heating: Seal and heat to 100 °C for 12–16 hours.

-

Monitoring: Reaction completion is indicated by the disappearance of the amine peak on LC-MS and the formation of the cyclized product (M-HBr).

-

Workup: Cool to RT, dilute with DCM, filter through a silica plug, and concentrate.

-

Purification: Flash chromatography (DCM:MeOH 95:5). The product is typically a white to off-white solid.

Data Summary: Comparison of Cyclization Methods

| Method | Catalyst | Base | Temp (°C) | Yield (%) | Notes |

| Buchwald-Hartwig | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 100 | 85-92 | Best for functional group tolerance. |

| Ullmann | CuI / L-Proline | K₂CO₃ | 130 | 65-75 | Economical; requires higher heat. |

| Direct Thermal | None | None | 200+ | <30 | High decomposition; not recommended. |

Troubleshooting & Optimization

-

Issue: Incomplete Cyclization.

-

Cause: Catalyst poisoning by residual iron from Phase 1.

-

Solution: Ensure thorough Celite filtration and an EDTA wash during the Phase 1 workup to sequester metal ions before adding the Pd catalyst.

-

-

Issue: Dehalogenation (Loss of Br without cyclization).

-

Cause: Hydride source present or excessive heating.

-

Solution: Ensure solvent is anhydrous; switch from isopropanol (if used) to Toluene/Dioxane.

-

-

Issue: Ethoxy Cleavage.

-

Cause: Highly acidic conditions during reduction (e.g., SnCl2/HCl).

-

Solution: Stick to the Fe/NH4Cl or catalytic hydrogenation (H2, Pd/C) protocols which are neutral.

-

References

-

Synthesis of Dibenzo[b,e][1,4]diazepine Derivatives. Journal of Chemical Research. (2011). Describes the core cyclization strategy for this class of heterocycles.

-

Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one-based potent and selective Chk-1 inhibitors. Journal of Medicinal Chemistry. (2007).[1] Validates the biological relevance of the scaffold derived from nitro-benzamide precursors.

-

Palladium-Catalyzed Synthesis of N-Heterocycles. Chemical Reviews. (2014). Authoritative review on the mechanism of intramolecular amidation used in Protocol B.

-

Synthetic strategies for dibenzo[b,e][1,4]diazepin-11-ones. Tetrahedron Letters. (2005). Comparison of Cu vs Pd catalyzed routes.

Sources

Troubleshooting & Optimization

Technical Support: Purification Protocols for 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties purifying 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide .

This molecule presents a classic "perfect storm" of purification challenges:

-

Solubility: The 2-bromo and 2-nitro substituents create a twisted, lipophilic structure with poor aqueous solubility.[1][2]

-

Electronic Deactivation: The 4-ethoxy-2-nitroaniline starting material is a very weak nucleophile (

), often leading to incomplete conversion and significant residual aniline in the crude mixture.[1][2] -

The "Acid Wash" Trap: Unlike typical anilines, the starting material is too weakly basic to be efficiently removed by standard 1N HCl washes.[2]

This guide provides self-validating protocols to resolve these specific issues.

Part 1: Diagnostic Decision Tree

Before selecting a protocol, use this logic flow to determine the state of your crude material.

Figure 1: Diagnostic workflow for selecting the correct purification method based on impurity profile.[1]

Part 2: Troubleshooting & FAQs

Issue 1: "I washed my reaction with 1N HCl, but the yellow aniline impurity is still there."

Diagnosis: You have fallen into the "Acid Wash Trap."[2] Standard purification logic dictates that amines are basic and can be removed by acidic aqueous washes.[2] However, 4-ethoxy-2-nitroaniline contains a nitro group ortho to the amine.[1] This electron-withdrawing group dramatically lowers the basicity of the amine nitrogen.[2][3]

| Compound | Approx.[2][3][4][5][6][7][8][9][10][11] | Protonation at pH 1 (1N HCl)? | Solubility in Aqueous Acid |

| Aniline (Standard) | 4.6 | Yes (>99.9%) | High (Soluble Salt) |

| 4-Ethoxy-2-nitroaniline | ~1.0 - 2.5 | Partial / Poor | Low (Remains Organic) |

Solution: Stop doing acid washes; they only reduce your yield by hydrolyzing your product.[2] Proceed immediately to Protocol B (Recrystallization) .

Issue 2: "The product is co-crystallizing with the starting material."[2]

Diagnosis: The product and the starting nitroaniline have similar solubilities in ethanol.[2] If you cool the solution too rapidly, the impurities get trapped in the crystal lattice (occlusion).[2]

Solution: Switch to a solvent system where the impurity is highly soluble but the product is not.[2]

-

Mechanism: The 2-bromo-benzamide product packs efficiently into a crystal lattice due to halogen bonding and intermolecular Hydrogen bonding (Amide NH

Nitro O), making it less soluble in EtOAc than the loose, smaller nitroaniline.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: Quench & Basic Wash (Removal of Acid Chloride)

Use this immediately after the reaction is complete to remove unreacted 2-bromobenzoyl chloride.[1][2]

-

Dilute: Dilute the reaction mixture (assuming acetone, THF, or DCM solvent) with Ethyl Acetate (EtOAc).

-

Wash: Wash the organic layer 2x with Saturated Sodium Bicarbonate (NaHCO₃) .[2]

-

Why: Converts unreacted 2-bromobenzoyl chloride into water-soluble 2-bromobenzoate.[1]

-

-

Dry: Dry organic layer over anhydrous

, filter, and concentrate to a crude solid.

Protocol B: Selective Recrystallization (Removal of Nitroaniline)

The Gold Standard for >98% purity.[1][2]

Reagents:

Step-by-Step:

-

Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling EtOAc required to dissolve the solid.

-

Note: If the solution is dark orange, the nitroaniline is present.[2]

-

-

Reflux: Heat to reflux for 5 minutes to ensure homogeneity.

-

Slow Evaporation (Critical): Remove from heat. Do not place on ice immediately. Cover the flask loosely with foil (poke small holes) and let it stand at room temperature for 12–24 hours.

-

Filtration: Filter the resulting pale yellow/off-white crystals.

-

Wash: Wash the filter cake with a small volume of cold Hexane or minimal cold EtOAc.[2]

Protocol C: Flash Chromatography (Difficult Separations)

Use if recrystallization fails or for small (<100 mg) scales.[1][2]

Stationary Phase: Silica Gel (230-400 mesh).[1][2] Mobile Phase: Hexane / Ethyl Acetate.[2][11]

Gradient Profile:

| Column Volume (CV) | % Ethyl Acetate | Phase Description |

| 0 - 2 | 0% | Column Equilibration |

| 2 - 5 | 0% | Elution of non-polar impurities |

| 5 - 15 | 10% | Product Elution Zone |

| 15 - 20 | 30% | Elution of polar byproducts |

TLC Visualization:

-

Stationary Phase: Silica Gel 60

.[2] -

Eluent: 3:1 Hexane:EtOAc.[2]

-

Detection: UV (254 nm).[2] The nitro group may also make spots visible under visible light (yellow) or quench fluorescence strongly.[2]

References

-

Moreno-Fuquen, R., et al. (2014).[1][2] "4-Bromo-N-(2-nitrophenyl)benzamide."[1] Acta Crystallographica Section E, E70, o344.[2]

- Relevance: Provides the synthesis and crystallization parameters for the structurally analogous 2-nitro benzamide, validating the reflux/crystalliz

-

BenchChem. (2025).[2][3][7] "An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-2-nitroaniline."

-

Relevance: Establishes the low pKa (~2-3) of the starting material, confirming why acid washes fail.[2]

-

-

PubChem. "4-ethoxy-2-nitroaniline."[1][2][6] National Library of Medicine.[2]